3-[(4Z,15Z)-8,13,17-Tris(2-carboxyethyl)-2,7,18-tris(carboxymethyl)-1,2,5,7,10,11,12,17-octamethyl-3,10,18,19,21,24-hexahydrocorrin-3-yl]propanoic acid 3-[(4Z,15Z)-8,13,17-Tris(2-carboxyethyl)-2,7,18-tris(carboxymethyl)-1,2,5,7,10,11,12,17-octamethyl-3,10,18,19,21,24-hexahydrocorrin-3-yl]propanoic acid
Brand Name: Vulcanchem
CAS No.: 139663-56-2
VCID: VC0235941
InChI: InChI=1S/C45H60N4O14/c1-21-37-26(11-14-32(54)55)43(6,20-36(62)63)45(8,49-37)40-27(17-34(58)59)41(4,16-15-33(56)57)29(46-40)18-28-24(9-12-30(50)51)22(2)44(7,48-28)23(3)38-25(10-13-31(52)53)42(5,19-35(60)61)39(21)47-38/h18,23,26-27,40,46,49H,9-17,19-20H2,1-8H3,(H,50,51)(H,52,53)(H,54,55)(H,56,57)(H,58,59)(H,60,61)(H,62,63)/b29-18-,37-21-
SMILES: CC1C2=C(C(C(=N2)C(=C3C(C(C(N3)(C4C(C(C(=CC5=NC1(C(=C5CCC(=O)O)C)C)N4)(C)CCC(=O)O)CC(=O)O)C)(C)CC(=O)O)CCC(=O)O)C)(C)CC(=O)O)CCC(=O)O
Molecular Formula: C45H60N4O14
Molecular Weight: 881 g/mol

3-[(4Z,15Z)-8,13,17-Tris(2-carboxyethyl)-2,7,18-tris(carboxymethyl)-1,2,5,7,10,11,12,17-octamethyl-3,10,18,19,21,24-hexahydrocorrin-3-yl]propanoic acid

CAS No.: 139663-56-2

Main Products

VCID: VC0235941

Molecular Formula: C45H60N4O14

Molecular Weight: 881 g/mol

3-[(4Z,15Z)-8,13,17-Tris(2-carboxyethyl)-2,7,18-tris(carboxymethyl)-1,2,5,7,10,11,12,17-octamethyl-3,10,18,19,21,24-hexahydrocorrin-3-yl]propanoic acid - 139663-56-2

CAS No. 139663-56-2
Product Name 3-[(4Z,15Z)-8,13,17-Tris(2-carboxyethyl)-2,7,18-tris(carboxymethyl)-1,2,5,7,10,11,12,17-octamethyl-3,10,18,19,21,24-hexahydrocorrin-3-yl]propanoic acid
Molecular Formula C45H60N4O14
Molecular Weight 881 g/mol
IUPAC Name 3-[(4Z,15Z)-8,13,17-tris(2-carboxyethyl)-2,7,18-tris(carboxymethyl)-1,2,5,7,10,11,12,17-octamethyl-3,10,18,19,21,24-hexahydrocorrin-3-yl]propanoic acid
Standard InChI InChI=1S/C45H60N4O14/c1-21-37-26(11-14-32(54)55)43(6,20-36(62)63)45(8,49-37)40-27(17-34(58)59)41(4,16-15-33(56)57)29(46-40)18-28-24(9-12-30(50)51)22(2)44(7,48-28)23(3)38-25(10-13-31(52)53)42(5,19-35(60)61)39(21)47-38/h18,23,26-27,40,46,49H,9-17,19-20H2,1-8H3,(H,50,51)(H,52,53)(H,54,55)(H,56,57)(H,58,59)(H,60,61)(H,62,63)/b29-18-,37-21-
Standard InChIKey PSSCODUYIWEFBP-YBZAKIKXSA-N
Isomeric SMILES CC1C2=C(C(C(=N2)/C(=C\3/C(C(C(N3)(C4C(C(/C(=C/C5=NC1(C(=C5CCC(=O)O)C)C)/N4)(C)CCC(=O)O)CC(=O)O)C)(C)CC(=O)O)CCC(=O)O)/C)(C)CC(=O)O)CCC(=O)O
SMILES CC1C2=C(C(C(=N2)C(=C3C(C(C(N3)(C4C(C(C(=CC5=NC1(C(=C5CCC(=O)O)C)C)N4)(C)CCC(=O)O)CC(=O)O)C)(C)CC(=O)O)CCC(=O)O)C)(C)CC(=O)O)CCC(=O)O
Canonical SMILES CC1C2=C(C(C(=N2)C(=C3C(C(C(N3)(C4C(C(C(=CC5=NC1(C(=C5CCC(=O)O)C)C)N4)(C)CCC(=O)O)CC(=O)O)C)(C)CC(=O)O)CCC(=O)O)C)(C)CC(=O)O)CCC(=O)O
Synonyms precorrin 8x
PubChem Compound 6444240
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator